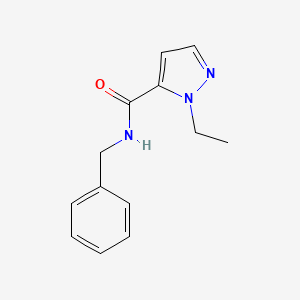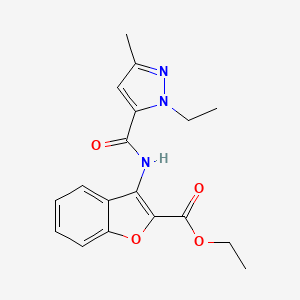
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide, which will be referred to as N-IEP, is a novel compound used in various scientific research applications. N-IEP is a pyrazole-based compound with a carboxamide group as an amide bond. It has been used to study various biochemical and physiological effects, as well as to analyze its mechanism of action. In
Aplicaciones Científicas De Investigación
N-IEP has been used in various scientific research applications. It has been used in the study of the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation pathway. N-IEP has also been used in the study of the inhibition of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. N-IEP has also been used in the study of the inhibition of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Mecanismo De Acción
N-IEP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2) in a competitive manner, meaning that it binds to the active site of the enzyme and prevents the binding of the substrate. N-IEP has also been found to inhibit the enzyme acetylcholinesterase (AChE) in a non-competitive manner, meaning that it binds to a different site on the enzyme and prevents the enzyme from catalyzing the reaction. N-IEP has also been found to inhibit the enzyme tyrosinase in a non-competitive manner, meaning that it binds to a different site on the enzyme and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-IEP has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation pathway, resulting in anti-inflammatory effects. N-IEP has also been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission, resulting in increased levels of acetylcholine, which can lead to increased cognitive function. N-IEP has also been found to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin, resulting in decreased levels of melanin, which can lead to skin lightening.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-IEP has several advantages and limitations for laboratory experiments. One advantage of N-IEP is that it is a novel compound and is not widely used in research, meaning that it can be used to study novel effects. Furthermore, N-IEP is relatively stable and can be stored for long periods of time. However, one limitation of N-IEP is that it is not soluble in water, meaning that it must be dissolved in a suitable solvent before use.
Direcciones Futuras
There are several potential future directions for research on N-IEP. One potential direction is to further study the biochemical and physiological effects of N-IEP, such as its effects on inflammation, neurotransmission, and melanin biosynthesis. Another potential direction is to further study the mechanism of action of N-IEP, such as its effects on the active sites of enzymes. Additionally, further research could be done to optimize the synthesis method of N-IEP, such as finding a more efficient and cost-effective way to synthesize the compound. Finally, further research could be done to explore potential applications of N-IEP, such as its use in drug development or as a potential therapeutic agent.
Métodos De Síntesis
N-IEP can be synthesized in two steps. Firstly, the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as potassium carbonate yields the corresponding ethyl ester. Secondly, the ethyl ester is reacted with 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl isothiocyanate in the presence of a base such as sodium bicarbonate, which yields N-IEP.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-11(5-6-15-18)14(21)16-8-3-4-9-10(7-8)13(20)17-12(9)19/h3-7H,2H2,1H3,(H,16,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBWOGJPPQSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537096.png)
![2-[4-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6537103.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B6537115.png)
![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)

